Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its indole core, which is substituted with an amino group at the 6-position, a methoxy group at the 5-position, and an ethyl ester group at the 2-position. These substitutions confer unique chemical properties and potential biological activities to the compound.
Mechanism of Action
Target of Action
Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
One indole derivative, methyl 6-amino-4-isobutoxy-1h-indole-2-carboxylate, showed inhibitory activity against influenza a .
Action Environment
It is soluble in dichloromethane, ethyl acetate, and methanol , suggesting that these solvents could be used in its administration.
Biochemical Analysis
Biochemical Properties
They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which can lead to various biological effects .
Temporal Effects in Laboratory Settings
Indole derivatives have been used in various laboratory settings for their diverse biological activities .
Dosage Effects in Animal Models
Indole derivatives have been used in various animal models for their diverse biological activities .
Metabolic Pathways
Indole derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
Indole derivatives have been found to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives have been found to be involved in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.
Nucleophilic Substitution: Under basic conditions, the 6-chloro group is substituted with an amino group to form 6-aminoindole-2-carboxylate.
Esterification: Finally, the ethyl ester group is introduced at the 2-position through a reaction with ethyl acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 6-amino-5-methoxy-1H-indole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
6-amino-5-methoxyindole-2-carboxylic acid: Lacks the ester group, which affects its solubility and reactivity.
6-amino-5-methoxy-1H-indole: Lacks the carboxylate group, leading to different chemical properties and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and potential for further chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10/h4-6,14H,3,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEUGINJYISDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450143 | |
Record name | ETHYL 6-AMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107575-60-0 | |
Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107575-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ETHYL 6-AMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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